Cbz-NH-peg10-CH2cooh
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-NH-peg10-CH2cooh typically involves the reaction of carbobenzyloxy-protected amine with polyethylene glycol and a carboxylic acid derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield, making the compound suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Cbz-NH-peg10-CH2cooh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the carbobenzyloxy protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed for deprotection.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Free amine derivatives.
Substitution: Substituted polyethylene glycol derivatives.
Scientific Research Applications
Cbz-NH-peg10-CH2cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the production of high-purity polyethylene glycol derivatives for various industrial applications
Mechanism of Action
Cbz-NH-peg10-CH2cooh functions as a linker in PROTACs, which are designed to selectively degrade target proteins. The compound connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its activity within the cell .
Comparison with Similar Compounds
Similar Compounds
Cbz-NH-peg5-CH2cooh: A shorter polyethylene glycol linker with similar applications.
Cbz-NH-peg20-CH2cooh: A longer polyethylene glycol linker offering different spatial configurations.
Cbz-NH-peg10-OH: A similar compound without the carboxylic acid group
Uniqueness
Cbz-NH-peg10-CH2cooh is unique due to its optimal length of polyethylene glycol chain, which provides a balance between flexibility and stability in PROTAC synthesis. This compound’s specific structure allows for efficient protein degradation, making it a valuable tool in targeted therapy research .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO14/c32-29(33)27-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-31-30(34)45-26-28-4-2-1-3-5-28/h1-5H,6-27H2,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDROVQHMAJTNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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